1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrrolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- typically involves multi-step organic reactions One common synthetic route starts with the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl groupThe reaction conditions often require precise control of temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- involves its interaction with molecular targets such as the FGFR family. By binding to the FGFRs, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt. This inhibition results in reduced cell proliferation, migration, and survival, which are critical processes in cancer progression .
Comparison with Similar Compounds
Compared to other pyrrolopyridine derivatives, 1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- stands out due to its unique combination of a bromine atom and a phenylsulfonyl group. Similar compounds include:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenylsulfonyl and carbothioamide groups, resulting in different chemical properties and biological activities.
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide:
Properties
Molecular Formula |
C14H10BrN3O2S2 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-3-carbothioamide |
InChI |
InChI=1S/C14H10BrN3O2S2/c15-9-6-11-12(13(16)21)8-18(14(11)17-7-9)22(19,20)10-4-2-1-3-5-10/h1-8H,(H2,16,21) |
InChI Key |
MNYBJMFHRWUTSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(=S)N |
Origin of Product |
United States |
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